Home > Products > Screening Compounds P2304 > (+)-Meayamycin B
(+)-Meayamycin B - 1020210-12-1

(+)-Meayamycin B

Catalog Number: EVT-1166961
CAS Number: 1020210-12-1
Molecular Formula: C31H48N2O8
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of (+)-Meayamycin B has been approached through various synthetic routes, with notable advancements in efficiency and yield. A prominent method involves a total synthesis that consists of a longest linear sequence of 11 steps, culminating in 24 total steps. This method utilizes commercially available chiral pool materials such as ethyl L-lactate and D-ribose, facilitating a more cost-effective and environmentally friendly synthesis compared to earlier methods .

Molecular Structure Analysis

Structural Characteristics
The molecular structure of (+)-Meayamycin B can be described by its complex arrangement of rings and functional groups. It features a unique bicyclic structure with multiple stereocenters, contributing to its biological activity. The compound's molecular formula is C₁₈H₃₁N₃O₅, with a molecular weight of approximately 357.46 g/mol.

The structure includes an epoxide group that is essential for its interaction with the spliceosome. Detailed spectroscopic analyses such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the structural integrity and stereochemistry of (+)-Meayamycin B during synthesis .

Chemical Reactions Analysis

Reactivity and Mechanisms
(+)-Meayamycin B participates in several chemical reactions that are integral to its function as a splicing inhibitor. The primary reaction mechanism involves binding to the splicing factor 3b subunit 1 within the spliceosome, thereby inhibiting its activity. This inhibition disrupts pre-mRNA splicing processes, leading to altered gene expression profiles that can trigger apoptosis in cancer cells.

Furthermore, synthetic analogues have been developed to explore the structure-activity relationship (SAR) of (+)-Meayamycin B. These analogues often involve modifications to the epoxide group or other functional moieties, allowing researchers to assess changes in potency and selectivity against various cancer cell lines .

Mechanism of Action

Biological Activity
The mechanism of action for (+)-Meayamycin B primarily revolves around its role as a spliceosome inhibitor. By binding specifically to the splicing factor 3b subunit 1, it prevents proper assembly or function of the spliceosome complex. This inhibition leads to aberrant splicing patterns that can result in the production of non-functional proteins or altered protein isoforms, ultimately affecting cellular proliferation and survival.

Research has demonstrated that (+)-Meayamycin B exhibits significant antiproliferative effects on various cancer cell lines, with reported GI50 values ranging from 4 to 211 pM. This potency underscores its potential as a therapeutic agent in oncology .

Physical and Chemical Properties Analysis

Properties Overview
(+)-Meayamycin B exhibits several notable physical and chemical properties:

These properties are critical for determining suitable formulations for therapeutic applications and understanding its behavior in biological systems .

Applications

Scientific Applications
The primary applications of (+)-Meayamycin B lie within cancer research and therapeutic development:

  • Cancer Therapy: Its role as a potent modulator of RNA splicing positions it as a candidate for novel anticancer therapies, particularly for hematological malignancies.
  • Research Tool: Used extensively by research groups studying RNA splicing mechanisms and their implications in cancer biology.
  • Analog Development: Ongoing research focuses on synthesizing analogues with improved efficacy or reduced toxicity profiles for clinical use.
Introduction to (+)-Meayamycin B

Discovery and Natural Product Origin

(+)-Meayamycin B is a synthetic analogue derived from the potent antitumor natural product FR901464, which was originally isolated from the fermentation broth of the bacterium Pseudomonas sp. 2663 in 1996 [1] [3]. FR901464 demonstrated significant antiproliferative activity against multiple human cancer cell lines—including breast adenocarcinoma MCF-7, lung adenocarcinoma A549, and colon carcinoma HCT116—with half-maximal growth inhibition (GI50) values ranging from 0.61 to 3.3 nanomolar [1] [3]. Despite its potency, the clinical translation of FR901464 was hindered by inherent chemical instability and metabolic limitations. To address these challenges, synthetic efforts led to the development of (+)-Meayamycin B (referred to hereafter as Meayamycin), which exhibited a two-order magnitude increase in potency compared to FR901464 in MCF-7 cells [1] [3] [6]. This enhancement is attributed to strategic modifications to the parent structure, particularly stabilization of the labile dihydropyran ring and optimization of the side-chain constituents [2] [4].

Structural Classification within Splicing Inhibitors

Meayamycin belongs to a structurally distinct class of pre-messenger RNA splicing inhibitors that target the splicing factor 3B subunit 1 (SF3B1) complex within the spliceosome. Its chemical architecture comprises several critical domains:

  • A bicyclic ketal core that mimics motifs in FR901464 and spliceostatin A.
  • An α,β-unsaturated (Z)-enamide side chain occupying a sterically constrained region of the SF3B1 binding pocket [4].
  • An epoxide moiety enabling covalent interaction with cysteine residues in the auxiliary protein plant homeodomain finger domain 5A (PHF5A) [4].

Table 1: Structural Comparison of Key SF3B1-Targeted Splicing Inhibitors

CompoundCore StructureReactive GroupKey Modification
FR901464DihydropyranHydroxylsNatural parent compound
Spliceostatin AStabilized ketalMethoxy groupC1' methoxylation
Pladienolide BMacrolideEpoxide12-membered lactone ring
MeayamycinBicyclic ketalEpoxide + Z-enamideStabilized core + optimized enamide

Meayamycin’s synthesis employs advanced stereoselective methodologies, including a Mukaiyama aldol reaction, Nicolaou-type epoxide opening, and a Z-selective Horner-Wadsworth-Emmons olefination to ensure precise three-dimensional orientation [2] [4]. The 2020 total synthesis achieved a concise 11-step longest linear sequence, resolving prior supply constraints for biological investigations [2].

Biological Significance in Pre-messenger RNA Splicing Modulation

Meayamycin exerts picomolar-scale antiproliferative activity by selectively inhibiting pre-messenger RNA splicing—a fundamental process where introns are excised and exons ligated to form mature messenger RNA. Mechanistically, Meayamycin binds the SF3B complex (specifically SF3B1 and PHF5A), thereby disrupting spliceosome assembly and preventing the recognition of branch point sequences within introns [1] [3] [4]. This binding involves:

  • Non-covalent interactions between Meayamycin’s ketal core and hydrophobic pockets in SF3B1.
  • Covalent linkage via its epoxide to Cys26 in PHF5A, stabilizing the inhibitor-protein complex [4].

Consequently, Meayamycin induces widespread intron retention and exon skipping, dysregulating genes critical for cell survival—such as myeloid cell leukemia 1 (MCL-1), a pro-survival Bcl-2 family member. Reduced MCL-1 expression triggers apoptosis in cancer cells [4] [7]. Notably, Meayamycin retains picomolar efficacy against multidrug-resistant cell lines (e.g., VCRd-5L Chinese hamster lung fibroblasts), underscoring its ability to bypass common resistance mechanisms like P-glycoprotein efflux [1] [3] [6].

Table 2: Antiproliferative Activity (GI50) of Meayamycin in Human Cancer Cell Lines

Cell LineTumor TypeGI50 (pM)Notes
MCF-7Breast (ER-positive)20 ± 8.9Most sensitive lineage
HCT116Colon (wild-type p53)157 ± 33
A549Lung (wild-type p53)258 ± 162Compared to fibroblasts below
IMR-90Non-tumorigenic lung>100,000387-fold selectivity window
DC3F/VCRd-5LMultidrug-resistant lung200**Approximate value

Beyond constitutive splicing inhibition, Meayamycin demonstrates context-dependent effects on alternative splicing. It suppresses tumor-promoting isoforms (e.g., oncogenic AR-V7 in prostate cancer) but does not alter neuronal-specific alternative splicing events, suggesting tissue-selective activity [4] [7]. This specificity, combined with its potency and resilience to resistance mechanisms, positions Meayamycin as both a chemical probe for spliceosome biology and a promising lead for anticancer therapeutics targeting splicing dysregulation [1] [3] [7]. Future directions include optimizing analogs like 3′-methyl-Meayamycin D—which retains nanomolar activity—to further enhance target affinity and metabolic stability [4].

Properties

CAS Number

1020210-12-1

Product Name

(+)-Meayamycin B

IUPAC Name

[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate

Molecular Formula

C31H48N2O8

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1

InChI Key

LWHSGUXHAJKMME-YXWNKITCSA-N

SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4

Synonyms

Meayamycin B; SCHEMBL1615203; CHEMBL3221256; LWHSGUXHAJKMME-YXWNKITCSA-N; (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide;

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.